molecular formula C5H6ClIN2 B13213170 5-(Chloromethyl)-4-iodo-1-methyl-1H-pyrazole

5-(Chloromethyl)-4-iodo-1-methyl-1H-pyrazole

Cat. No.: B13213170
M. Wt: 256.47 g/mol
InChI Key: OFQPLRDUQFPMKC-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-4-iodo-1-methyl-1H-pyrazole is a heterocyclic organic compound that contains both chlorine and iodine substituents on a pyrazole ring. Pyrazoles are a class of five-membered aromatic heterocycles that have significant importance in medicinal chemistry due to their diverse biological activities. The presence of both chloromethyl and iodo groups in this compound makes it a valuable intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-4-iodo-1-methyl-1H-pyrazole typically involves the halogenation of a pyrazole precursor. One common method is the chloromethylation of 4-iodo-1-methyl-1H-pyrazole using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-4-iodo-1-methyl-1H-pyrazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl and iodo groups can be substituted with other nucleophiles, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen groups.

    Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki or Sonogashira coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups depending on the reagents used. These derivatives can be further utilized in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

5-(Chloromethyl)-4-iodo-1-methyl-1H-pyrazole has several scientific research applications, including:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.

    Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules in organic chemistry.

    Material Science: It can be used in the development of new materials with specific properties, such as conductive polymers and liquid crystals.

    Agricultural Chemistry: The compound is utilized in the synthesis of agrochemicals, including herbicides and insecticides.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-4-iodo-1-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The chloromethyl and iodo groups can enhance the compound’s reactivity and binding affinity to these targets, leading to the desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)-2-methyl-1H-pyrazole: Similar structure but lacks the iodine substituent.

    4-Iodo-1-methyl-1H-pyrazole: Similar structure but lacks the chloromethyl group.

    5-(Bromomethyl)-4-iodo-1-methyl-1H-pyrazole: Similar structure with bromine instead of chlorine.

Uniqueness

The presence of both chloromethyl and iodo groups in 5-(Chloromethyl)-4-iodo-1-methyl-1H-pyrazole makes it unique compared to its analogs. This dual functionality allows for a wider range of chemical reactions and applications, making it a versatile intermediate in various fields of research and industry.

Properties

IUPAC Name

5-(chloromethyl)-4-iodo-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClIN2/c1-9-5(2-6)4(7)3-8-9/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQPLRDUQFPMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)I)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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